N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide
Description
N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a cyclopropyl and fluoropyrimidine moiety, making it a subject of study for its potential biological and chemical properties.
Properties
IUPAC Name |
N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O/c1-10(21)19(2)12-5-7-20(8-6-12)15-13(16)14(11-3-4-11)17-9-18-15/h9,11-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXGAQXGQSLLFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C2=NC=NC(=C2F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as piperidine-4-carboxylic acid.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via a nucleophilic substitution reaction using 1,3-difluorobenzene and appropriate halogen derivatives.
Cyclopropyl Substitution: The cyclopropyl group is added through a cyclopropanation reaction, often using diazo compounds as reagents.
N-Methylation: The final step involves the N-methylation of the piperidine nitrogen using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H21FN4O
- Molecular Weight : 290.36 g/mol
- CAS Number : 2549045-42-1
The compound features a cyclopropyl group, a fluorinated pyrimidine, and a piperidine moiety, which contribute to its biological activity.
Antidiabetic Properties
Research indicates that compounds similar to N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide may exhibit antidiabetic effects. For instance, substituted cyclopropyl compounds have been shown to treat or prevent type 2 diabetes by modulating insulin sensitivity and glucose metabolism .
Anticancer Activity
Studies suggest that the compound can act as an inhibitor of specific cancer cell lines. The fluorinated pyrimidine structure is known for its role in nucleic acid synthesis inhibition, which is critical in cancer therapy .
Neurological Disorders
The piperidine component may provide neuroprotective effects, making it a candidate for treating neurological disorders such as Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its potential effectiveness .
Case Studies and Research Findings
Mechanism of Action
The exact mechanism of action of N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: These compounds share a similar piperidine and fluorine-containing structure.
Indole derivatives: These compounds also exhibit a wide range of biological activities and are structurally similar in terms of aromaticity and functional groups.
Uniqueness
N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide is unique due to its specific combination of a cyclopropyl group, fluoropyrimidine moiety, and piperidine ring. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Biological Activity
N-[1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for its interactions with various biological targets, particularly in the context of cancer therapy and neuropharmacology.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H22F2N6 |
| Molecular Weight | 360.4 g/mol |
| IUPAC Name | 6-cyclopropyl-5-fluoro-N-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-N-methylpyrimidin-4-amine |
| InChI Key | BBALOAOJJUINHO-UHFFFAOYSA-N |
Structural Features
The compound features a piperidine ring and a fluorinated pyrimidine moiety, which are critical for its biological activity. The presence of the cyclopropyl group contributes to the compound's rigidity and electronic properties, making it an interesting candidate for further investigation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate cellular pathways involved in proliferation, apoptosis, and signal transduction.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant inhibitory effects on the proliferation of various cancer cell lines, including U937 human myeloid leukemia cells. The structure-activity relationship (SAR) analyses indicate that modifications in the molecular structure can enhance or diminish biological efficacy .
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may also possess neuropharmacological properties. Studies have indicated potential effects on neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders .
Case Studies and Research Findings
- Study on U937 Cell Line : A study demonstrated that derivatives of the compound showed effective inhibition on U937 cell proliferation without inducing cytotoxicity, indicating a selective mechanism of action .
- Neuropharmacology : Research indicated that similar compounds could modulate dopamine receptor activity, suggesting potential applications in treating conditions like Parkinson's disease .
- Fluorinated Compounds : The introduction of fluorine atoms has been shown to enhance metabolic stability and bioactivity in several drug candidates, which is relevant for this compound's design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
